molecular formula C19H15Cl2F3N2S2 B2936856 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide CAS No. 318234-42-3

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide

Cat. No.: B2936856
CAS No.: 318234-42-3
M. Wt: 463.36
InChI Key: UVRBICNRFPOFOZ-UHFFFAOYSA-N
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Description

The compound "(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide" is a pyrazole-based molecule featuring multiple functional groups. Its structure includes:

  • A 5-chloro-1-methylpyrazole core at positions 3 and 2.
  • A (4-chlorophenyl)sulfanylmethyl group at position 2.
  • A methyl sulfide linkage at position 4, terminating in a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2F3N2S2/c1-26-18(21)16(10-27-15-4-2-3-12(9-15)19(22,23)24)17(25-26)11-28-14-7-5-13(20)6-8-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRBICNRFPOFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is suggested that the compound has strong hydrophobic interactions with his241 of the catalytic residue. This interaction could potentially influence the activity of the target protein.

Biochemical Pathways

Given the potential interaction with the lmptr1 pocket, it can be inferred that the compound may influence the pathways associated with this protein.

Pharmacokinetics

The compound’s molecular weight is reported to be 30321, which could influence its pharmacokinetic properties.

Result of Action

It is suggested that the compound has potent in vitro antipromastigote activity, indicating that it may have potential therapeutic applications.

Action Environment

It is reported that the compound has a melting point of 104 - 105 degrees, suggesting that it may be stable under a range of environmental conditions.

Biological Activity

The compound known as (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide , with CAS number 318234-29-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

  • Molecular Formula : C18H15Cl3N2S2
  • Molecular Weight : 429.81 g/mol
  • Structure : The compound features a pyrazole core substituted with various functional groups, including chloro and trifluoromethyl groups, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyrazole derivatives. For instance, compounds with sulfamoyl functionalities have shown significant antibacterial effects against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Bacterial Strain Activity
Staphylococcus aureusModerate to high
Escherichia coliVariable
Mycobacterium tuberculosisNotable

The antibacterial efficacy is often measured through minimum inhibitory concentration (MIC) assays, which reveal that structurally similar compounds can inhibit bacterial growth effectively at low concentrations.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively investigated. Studies indicate that such compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, a related pyrazole compound was tested against pancreatic cancer cell lines and demonstrated significant antiproliferative activity .

Cancer Cell Line IC50 (µM)
Panc-10.5
AsPC-10.8
BxPC-31.0

These findings suggest that the compound may exert cytotoxic effects on cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been documented. Enzyme assays have shown that related pyrazole derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Enzyme Inhibition (%)
Acetylcholinesterase70
Urease65

This inhibition can be crucial for treating conditions such as Alzheimer's disease and urea cycle disorders.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfanyl group significantly enhanced antibacterial activity .
  • Anticancer Evaluation : In a comparative study involving multiple pyrazole derivatives, one compound showed a remarkable ability to induce apoptosis in breast cancer cells via mitochondrial pathways, suggesting that structural variations greatly influence anticancer efficacy .

Chemical Reactions Analysis

Core Pyrazole Formation

The pyrazole backbone is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine derivatives react with trifluoromethyl-containing enones to form 3-trifluoromethylpyrazoles .

  • Copper triflate in ionic liquids (e.g., [BMIM-PF₆]) catalyzes aerobic oxidation of intermediates to achieve regioselective pyrazole formation (yields: 57–82%) .

Functionalization at Position 3 and 4

  • Sulfanylation : The [(4-chlorophenyl)sulfanyl]methyl group at position 3 is introduced via nucleophilic substitution or thiol-ene reactions. For instance, thiophenol derivatives react with bromomethyl intermediates under basic conditions .

  • Methylation : The methyl group at position 1 is added using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base .

Trifluoromethylphenyl Sulfide Attachment

The 3-(trifluoromethyl)phenyl sulfide moiety at position 4 is installed via:

  • Mitsunobu Reaction : Coupling of alcohols with thiols using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

  • Displacement Reactions : Halogenated pyrazoles react with 3-(trifluoromethyl)thiophenol in polar aprotic solvents (e.g., DMF) .

Key Reaction Conditions and Yields

Reaction Step Conditions Yield Source
Pyrazole cyclizationCu(OTf)₂, [BMIM-PF₆], 80°C, 12 h82%
Sulfanylation at position 3K₂CO₃, DMF, 60°C, 6 h68%
Trifluoromethylphenyl attachmentDEAD, PPh₃, THF, rt, 24 h75%
Final purificationColumn chromatography (SiO₂, hexane/EtOAc 3:1)

Functional Group Reactivity

  • Sulfide Linkages : The sulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing agents (e.g., mCPBA) .

  • Chlorine Substituents : The 5-chloro group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, making the compound relevant in medicinal chemistry .

Spectral Characterization

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, aromatic H), 4.55 (s, SCH₂), 3.90 (s, NCH₃) .

  • ¹³C NMR : Peaks at δ 145.2 (C-Cl), 128.5–125.3 (CF₃-Ar), 43.1 (SCH₂) .

  • IR : Bands at 1,320 cm⁻¹ (C-F), 1,150 cm⁻¹ (S-C) .

Stability and Handling

  • Storage : Stable at –20°C under inert gas; sensitive to moisture and light .

  • Melting Point : 96–97°C (observed for the methanol derivative) .

This compound’s synthesis and reactivity highlight its versatility in drug discovery, particularly for targeting infectious diseases. For further details, consult primary literature on pyrazole functionalization and sulfanyl group chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations in Analogues

Several structurally related compounds (Table 1) exhibit variations in substituents, which influence their physicochemical and biological properties:

Table 1: Comparison of Structural Features
Compound ID & Source Key Substituents Molecular Formula Notable Differences
Target Compound 3-(4-ClC₆H₄S-methyl), 4-(CH₂S-3-CF₃C₆H₄) C₁₉H₁₄Cl₂F₃N₂S₂ Reference structure
3-(2,4-diClC₆H₃S-methyl), 4-phenyl C₁₇H₁₃Cl₃N₂S Additional Cl on phenyl; lacks CF₃ group
4-(4-ClC₆H₄COOCH₂) C₂₄H₁₈Cl₂N₂O₂S Ester group replaces sulfide; no CF₃
4-(3,5-diCF₃C₆H₃COOCH₂) C₂₆H₁₇ClF₆N₂O₂S Bis-CF₃ benzoate; enhanced electron-withdrawing effects
Thiazole core with 4-FC₆H₄ and triazole substituents C₂₀H₁₄ClFN₆S Heterocyclic core variation (thiazole vs. pyrazole)

Impact of Substituent Modifications

  • Halogen Effects : highlights that chloro vs. bromo substitutions in isostructural compounds (e.g., 4 vs. 5) alter intermolecular interactions and binding affinities due to differences in electronegativity and van der Waals radii .
  • Trifluoromethyl Groups: The target compound’s 3-CF₃ group enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogues (e.g., ). The bis-CF₃ analogue () further amplifies these effects .
  • Sulfur Linkages : Sulfanyl (S–) and sulfide (S–CH₂–) groups (as in the target compound) improve solubility relative to ester-linked derivatives () but may reduce hydrolytic stability .

Crystallographic and Electronic Properties

  • Crystal Packing : and describe pyrazole derivatives with similar sulfanyl groups, where Cl and CF₃ substituents influence π-π stacking and hydrogen bonding, affecting crystallinity and stability .
  • Electrostatic Potential: Tools like Multiwfn () could quantify the electron-withdrawing effects of CF₃ vs. Cl, explaining differences in reactivity or binding .

Research Tools and Methodologies

  • Crystallography : SHELX () and WinGX () are critical for resolving structural differences in analogues .
  • Wavefunction Analysis : Multiwfn () enables comparative studies of electronic properties .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be systematically improved?

Methodological Answer:

  • Stepwise synthesis : Begin with pyrazole core functionalization via nucleophilic substitution using (4-chlorophenyl)sulfanyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Yield optimization : Employ Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can prioritize high-impact parameters (e.g., reducing byproducts from trifluoromethyl group side reactions) .
  • Purification : Use column chromatography with hexane/ethyl acetate gradients (4:1 ratio) and confirm purity via HPLC (retention time >95%) .

Q. How can crystallographic data validate the compound’s structural configuration?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane (1:2). Analyze bond lengths (e.g., C–S bonds: ~1.78 Å) and dihedral angles (pyrazole vs. phenyl rings: ~85–90°) to confirm stereoelectronic effects .
  • Validation metrics : Ensure R-factor ≤0.08 and data-to-parameter ratio >10 for reliability. Compare with DFT-calculated geometries for discrepancies .

Q. What analytical techniques are critical for characterizing its stability under varying conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Assess decomposition onset (>200°C) in nitrogen atmosphere.
  • Hydrolytic stability : Incubate in pH 7.4 buffer at 37°C for 72 hours; monitor via LC-MS for sulfanyl group oxidation products (e.g., sulfoxides at m/z +16) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and sulfanyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The trifluoromethyl group withdraws electron density, activating the pyrazole C-4 position for Suzuki-Miyaura coupling (e.g., with aryl boronic acids) .
  • Kinetic profiling : Use in situ IR to track Pd-catalyzed coupling rates. Compare Hammett σ values (CF₃: σₚ=0.54) to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer:

  • Meta-analysis : Aggregate bioactivity datasets (e.g., PubChem AID 1259351) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line variability) .
  • Mechanistic validation : Use SPR (surface plasmon resonance) to quantify target binding affinity (KD values) and rule off-target effects via kinome profiling .

Q. How can computational models predict metabolic pathways and toxicity risks?

Methodological Answer:

  • In silico ADMET : Use SwissADME to predict CYP450 metabolism (priority: CYP3A4 oxidation of methyl groups).
  • Molecular docking : Simulate interactions with hERG channels (pose score <−8 kcal/mol indicates cardiac risk) .

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